molecular formula C15H22ClN5O B2621040 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea CAS No. 2094203-70-8

3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea

Cat. No.: B2621040
CAS No.: 2094203-70-8
M. Wt: 323.83
InChI Key: XGZJKGIWAXTCJC-UHFFFAOYSA-N
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Description

3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a chloromethyl group and a urea moiety linked to a piperidine ring. Its unique structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea typically involves multiple steps:

    Formation of the pyrazine intermediate: The starting material, 5-chloropyrazine-2-carboxylic acid, undergoes a series of reactions including chlorination and reduction to form 5-chloropyrazin-2-ylmethylamine.

    Coupling with piperidine: The intermediate is then reacted with 1-(cyclopropylmethyl)piperidine-4-amine under suitable conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyrazine derivatives.

    Industry: It can be utilized in the synthesis of agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The pyrazine ring and urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrazin-2-ylmethylamine: A precursor in the synthesis of the target compound.

    1-(Cyclopropylmethyl)piperidine-4-amine: Another precursor used in the synthesis.

    Other pyrazine derivatives: Compounds with similar structures but different substituents on the pyrazine ring.

Uniqueness

3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(5-chloropyrazin-2-yl)methyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O/c16-14-9-17-13(7-18-14)8-19-15(22)20-12-3-5-21(6-4-12)10-11-1-2-11/h7,9,11-12H,1-6,8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZJKGIWAXTCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)NC(=O)NCC3=CN=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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